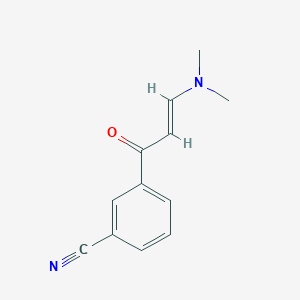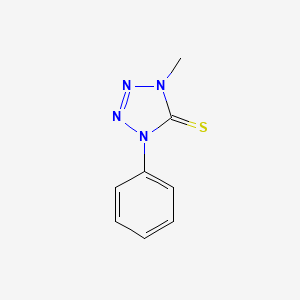![molecular formula C9H13NO2 B3047894 3-[1-Hydroxy-2-(methylamino)ethyl]phenol CAS No. 1477-63-0](/img/structure/B3047894.png)
3-[1-Hydroxy-2-(methylamino)ethyl]phenol
Übersicht
Beschreibung
“3-[1-Hydroxy-2-(methylamino)ethyl]phenol” is also known as Phenylephrine . It is a sympathomimetic drug, specifically an alpha-1 adrenergic receptor agonist .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H13NO2 . The molecular weight is 167.21 . The structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the search results .Physical And Chemical Properties Analysis
“this compound” is a solid substance . The SMILES string representation is CNCC@Hc1cccc(O)c1 .Wissenschaftliche Forschungsanwendungen
Catalysis in Ethylene Oligomerization
3-[1-Hydroxy-2-(methylamino)ethyl]phenol derivatives have been explored in the field of catalysis. For example, nickel(II) complexes derived from this compound were studied for their ability to catalyze ethylene oligomerization. These complexes showed potential in producing butenes and hexenes as major products, demonstrating significant catalytic activities (Ngcobo, Ojwach, 2017).
Applications in Biochemistry and Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been utilized in creating compounds with potential biological activities. For instance, complexes of this compound exhibited cytotoxicity against cancer cell lines, suggesting their potential as anticancer drugs (Li, Zhao, Gu, Zhi, Tao, 2017). Additionally, some derivatives were studied for their DNA binding and cleavage properties, indicating their possible use in therapeutic applications.
Coordination Chemistry and Material Science
In coordination chemistry, this compound has been investigated for its ability to form various metal complexes. These complexes have been analyzed for their structural and magnetic properties, contributing to the understanding of coordination-driven self-assembly processes. For example, a study on a nickel(II) cluster revealed insights into the formation of complex molecular structures, potentially useful in material science (Berkessel, Bats, Hüber, Haase, Neumann, Seidel, 1995).
Environmental and Analytical Chemistry
In the realm of environmental and analytical chemistry, derivatives of this compound have been synthesized for their potential use in corrosion inhibition. These compounds were tested for their efficiency in protecting metals against corrosion, showing promising results in various acidic environments. This research holds significance for industries concerned with material durability and corrosion prevention (Djenane, Chafaa, Chafai, Kerkour, Hellal, 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[1-hydroxy-2-(methylamino)ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONNWYBIRXJNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859037 | |
| Record name | (+/-)-Phenylephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1477-63-0 | |
| Record name | 3-Hydroxy-α-[(methylamino)methyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Phenylephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Phenylephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-3-hydroxy-α-[(methylamino)methyl]benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLEPHRINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH8FKZ05H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of dl-Phenylephrine?
A1: dl-Phenylephrine acts as a selective α1-adrenergic receptor agonist. This means it binds to and activates α1-adrenergic receptors, which are found in various tissues throughout the body, including blood vessels and smooth muscle. Activation of these receptors leads to vasoconstriction, increasing blood pressure, and may also have effects on smooth muscle contraction in other organs.
Q2: How does the potency of dl-Phenylephrine compare to its structural analog, dl-Norphenylephrine, in inhibiting rabbit intestinal motility?
A2: Studies show that dl-Norphenylephrine exhibits approximately half the potency of dl-Phenylephrine in inhibiting isolated rabbit intestine. This suggests that the presence of the methyl group in dl-Phenylephrine's structure plays a role in its interaction with target receptors and subsequent effects on intestinal smooth muscle.
Q3: Has dl-Phenylephrine been identified in any plant extracts, and if so, what biological activities are associated with these extracts?
A3: Yes, dl-Phenylephrine has been identified as a constituent in the leaf, bark, and fruit extracts of Ilex dipyrena Wall. These extracts have demonstrated significant antioxidant and analgesic activities in experimental models. While dl-Phenylephrine might contribute to these effects, further research is needed to confirm its specific role and isolate other potentially bioactive compounds.
Q4: Can you describe a novel synthesis pathway for dl-Phenylephrine hydrochloride?
A4: Research suggests the involvement of an azomethine ylide intermediate in the carbonyl-assisted decarboxylation of sarcosine, ultimately leading to the synthesis of dl-Phenylephrine hydrochloride. This finding highlights a potential alternative route for the compound's synthesis.
Q5: How is dl-Phenylephrine typically quantified in pharmaceutical formulations?
A5: A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous estimation of dl-Phenylephrine hydrochloride alongside other active pharmaceutical ingredients in combined tablet formulations. This method offers a precise and accurate means of quantifying dl-Phenylephrine and ensuring the quality control of pharmaceutical products containing this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzoic acid, 4,4'-[1,5-pentanediylbis(oxy)]bis[5-methoxy-2-nitro-](/img/structure/B3047825.png)
![tert-Butyl (7R)-7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B3047826.png)




